

6-ROX Hydrochloride: A Comprehensive Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: *6-ROX hydrochloride*

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Abstract

6-ROX (6-Carboxy-X-rhodamine) hydrochloride is a versatile fluorescent dye with significant applications in molecular biology and drug discovery. This technical guide provides an in-depth overview of its core properties, experimental applications, and relevant protocols. Key areas of focus include its use in oligonucleotide labeling for quantitative real-time PCR (qPCR), Förster Resonance Energy Transfer (FRET) imaging, and its emerging role as a potential inhibitor of cyclooxygenase-2 (COX-2). This document serves as a comprehensive resource, offering detailed methodologies and structured data to facilitate its effective implementation in advanced research settings.

Core Properties of 6-ROX Hydrochloride

6-ROX hydrochloride is a rhodamine derivative characterized by its bright fluorescence and high photostability. These properties make it an excellent candidate for a variety of fluorescence-based assays.

Property	Value	Reference
CAS Number	1689512-96-6	[1] [2] [3] [4]
Molecular Formula	C ₃₃ H ₃₁ CIN ₂ O ₅	[1]
Molecular Weight	571.06 g/mol	[1] [4]
Appearance	Brown to black solid	[4] [5]
Excitation Wavelength (λ _{ex})	568 nm - 575 nm	[1] [6] [7]
Emission Wavelength (λ _{em})	568 nm - 608 nm	[1] [6]
Solubility	DMSO, DMF, Methanol	[7]

Applications in Oligonucleotide Labeling and qPCR

6-ROX is widely utilized as a fluorescent label for oligonucleotides, playing a crucial role in applications such as qPCR and DNA sequencing.[\[2\]](#) It can be used as a reporter dye or, more commonly, as a passive reference dye to normalize fluorescent signals and correct for well-to-well variations in real-time PCR instruments.[\[1\]](#)[\[8\]](#)

Experimental Protocol: Amine-Reactive Labeling of Oligonucleotides

6-ROX is typically available as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amino groups.[\[5\]](#)[\[9\]](#) Therefore, oligonucleotides must first be synthesized with an amino linker modification.

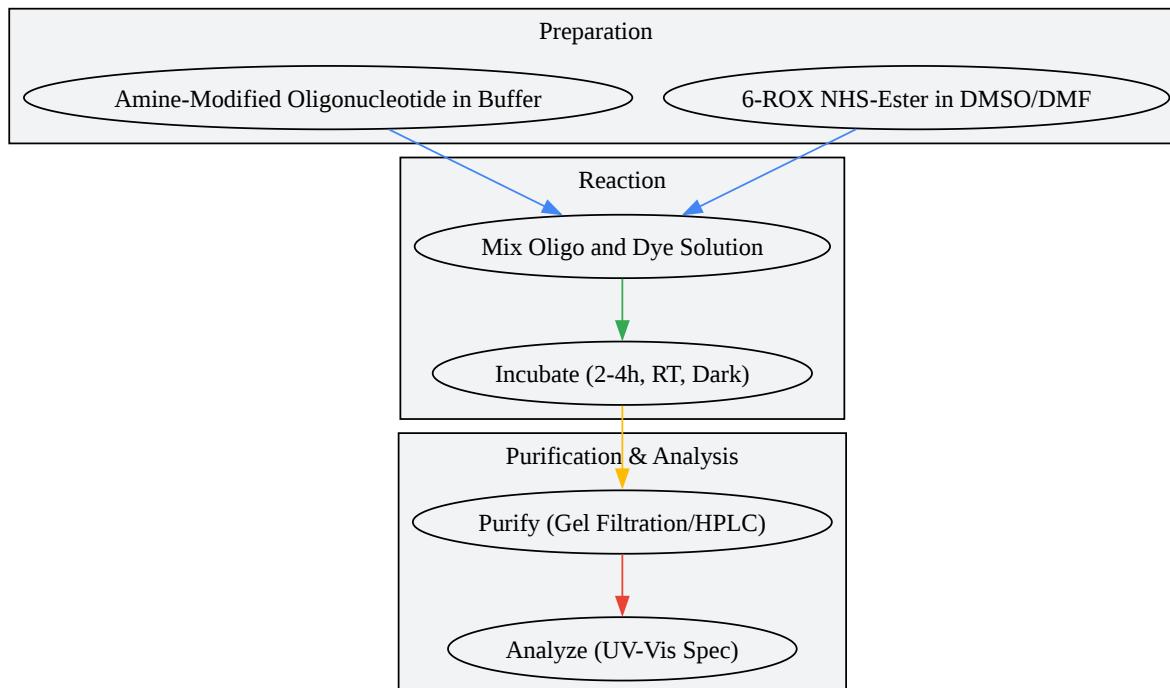
Materials:

- Amine-modified oligonucleotide
- 6-ROX NHS-ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer (pH 8.5-9.0)

- Gel filtration column (e.g., Sephadex G-25) or HPLC for purification

Procedure:

- Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.
- Dye Preparation: Immediately before use, dissolve the 6-ROX NHS-ester in a small volume of anhydrous DMF or DMSO to a concentration of 10-20 mM.
- Labeling Reaction: Add the dissolved 6-ROX NHS-ester to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a starting point of 10:1 to 20:1 (dye:oligo) is recommended.
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
- Purification: Purify the labeled oligonucleotide from the unreacted dye using a gel filtration column or by reverse-phase HPLC.
- Quantification: Determine the concentration and labeling efficiency of the purified 6-ROX-labeled oligonucleotide using UV-Vis spectrophotometry.



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Caption: Workflow for labeling amino-modified oligonucleotides with 6-ROX NHS-ester.

Application in Förster Resonance Energy Transfer (FRET) Imaging

FRET is a powerful technique for studying molecular interactions, with the efficiency of energy transfer being highly sensitive to the distance between a donor and an acceptor fluorophore. [10] 6-ROX can serve as an excellent acceptor for donor dyes such as fluorescein (FAM) due to the significant overlap between FAM's emission spectrum and 6-ROX's excitation spectrum. [6]

Conceptual Signaling Pathway for FRET

In a typical FRET experiment to detect the interaction between two proteins (Protein A and Protein B), one is labeled with a donor fluorophore and the other with an acceptor. When the proteins interact, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer.

Caption: Diagram illustrating the principle of FRET between a donor (FAM) and an acceptor (6-ROX).

Application as a Cyclooxygenase-2 (COX-2) Inhibitor

Recent studies have explored the use of 6-ROX as a potential selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[\[5\]](#) COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 over COX-1, which can reduce gastrointestinal side effects.[\[11\]](#)[\[12\]](#)

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available COX-2 inhibitor screening kits and can be used to evaluate the inhibitory activity of 6-ROX. The assay measures the peroxidase activity of COX-2, which generates a fluorescent product.

Materials:

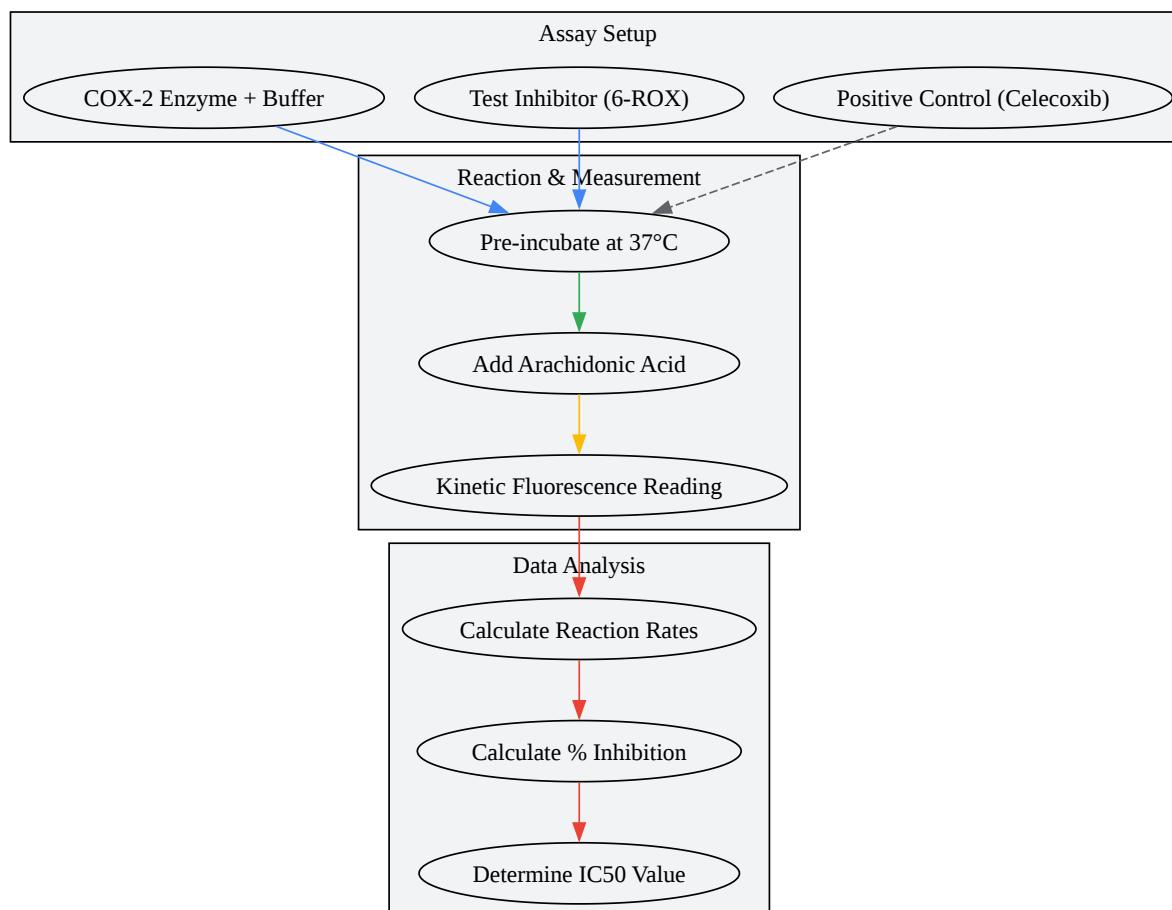
- Human recombinant COX-2 enzyme
- COX Assay Buffer
- Arachidonic acid (substrate)
- Fluorometric probe (e.g., Amplex Red)
- Heme (cofactor)

- **6-ROX hydrochloride** (test inhibitor)
- Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
- DMSO (solvent for inhibitor)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Reagent Preparation: Prepare working solutions of COX-2 enzyme, arachidonic acid, and the fluorometric probe in COX assay buffer according to the manufacturer's instructions.
- Inhibitor Preparation: Prepare a stock solution of **6-ROX hydrochloride** in DMSO. Create a serial dilution of the 6-ROX stock solution to test a range of concentrations.
- Assay Plate Setup:
 - Blank wells: Add assay buffer only.
 - Control wells (100% activity): Add COX-2 enzyme and assay buffer.
 - Positive control wells: Add COX-2 enzyme and a known COX-2 inhibitor.
 - Test wells: Add COX-2 enzyme and the desired concentration of 6-ROX.
- Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Add the arachidonic acid substrate to all wells to initiate the reaction.
- Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a fluorescence plate reader (e.g., $\lambda_{\text{ex}} = 535 \text{ nm}$, $\lambda_{\text{em}} = 587 \text{ nm}$ for Amplex Red-based assays).

- Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of 6-ROX and calculate the IC₅₀ value.

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Caption: Logical workflow for determining the IC50 of a COX-2 inhibitor.

Conclusion

6-ROX hydrochloride is a robust and versatile fluorescent probe with broad applicability in modern biological research. Its well-characterized spectral properties and reactive chemistry make it an invaluable tool for oligonucleotide labeling in qPCR, as well as a reliable acceptor for FRET-based studies of molecular interactions. Furthermore, its potential as a selective COX-2 inhibitor opens new avenues for its application in drug discovery and inflammation research. The detailed protocols and structured data provided in this guide are intended to empower researchers to effectively harness the capabilities of **6-ROX hydrochloride** in their experimental designs.

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